2-(2-methoxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-13-4-2-3-5-14(13)25-11-17(22)20-15-10-16(19-12-18-15)21-6-8-24-9-7-21/h2-5,10,12H,6-9,11H2,1H3,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNSNWRPBHEVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Synthesis of 2-(2-methoxyphenoxy)acetic acid: The 2-methoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 2-(2-methoxyphenoxy)acetic acid.
Formation of 6-morpholinopyrimidine: This involves the reaction of 4-chloropyrimidine with morpholine under reflux conditions.
Coupling Reaction: Finally, 2-(2-methoxyphenoxy)acetic acid is coupled with 6-morpholinopyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The acetamide moiety can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide.
Reduction: Formation of 2-(2-methoxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)ethylamine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from 1,3,4-Thiadiazole Derivatives ()
Compounds 5k, 5l, 5m in share the 2-(2-methoxyphenoxy)acetamide backbone but differ in the heterocyclic substituent (1,3,4-thiadiazole vs. pyrimidine) and sulfur-containing side chains. Key comparisons include:
Key Observations :
Pyridazinone-Based FPR Agonists ()
Pyridazin-3(2H)-one derivatives in , such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as FPR2 agonists. Unlike the target compound’s pyrimidine core, these analogs use a pyridazinone scaffold with methoxybenzyl groups.
Key Observations :
- The methoxy group in both systems likely modulates receptor binding, but the pyridazinone core’s planar structure may favor interactions with FPR2 over the pyrimidine-morpholine system .
Anticancer Phenoxy Acetamides ()
Phenoxy acetamide derivatives in , such as N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40), exhibit anticancer activity. These compounds feature morpholine or piperidine groups on a quinazoline core, contrasting with the target’s pyrimidine-morpholine system.
| Compound | Core Structure | Substituent | Activity (Cell Lines) |
|---|---|---|---|
| Target Compound | Pyrimidine | Morpholine | Not reported |
| 40 () | Quinazoline | Morpholine-sulfonyl | HCT-1, MCF-7, PC-3 |
Key Observations :
Benzothiazole Derivatives ()
Benzothiazole-based analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () share the 2-methoxyphenyl motif but replace pyrimidine with a trifluoromethyl-benzothiazole core.
Key Observations :
- The trifluoromethyl group in benzothiazole derivatives may improve metabolic stability but reduce solubility compared to the target’s morpholine group .
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a morpholinopyrimidine moiety, which is known for its role in various biological activities. The methoxyphenoxy group enhances the compound's lipophilicity and potential bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, related pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
- Case Study : A study reported that a related compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the methoxyphenoxy group is believed to contribute to this effect by disrupting microbial cell membranes.
- Research Findings : In vitro assays showed that derivatives with the morpholinopyrimidine scaffold exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of morpholinopyrimidine derivatives has been explored, with promising results. These compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
- Mechanism : The anti-inflammatory action is often linked to the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 10 | |
| Compound B | Antimicrobial | 15 | |
| Compound C | Anti-inflammatory | 20 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
